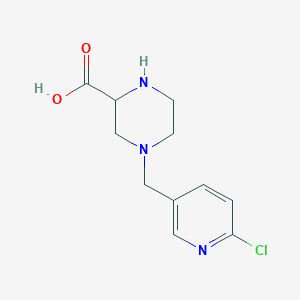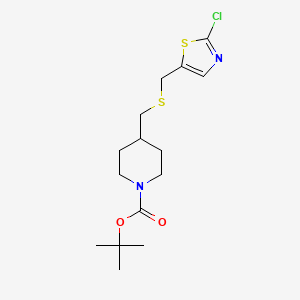
4-((6-Chloropyridin-3-yl)methyl)piperazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((6-Chloropyridin-3-yl)methyl)piperazine-2-carboxylic acid is a chemical compound that features a piperazine ring substituted with a chloropyridinylmethyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-Chloropyridin-3-yl)methyl)piperazine-2-carboxylic acid typically involves the reaction of 6-chloropyridine-3-carbaldehyde with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to facilitate the reaction. The resulting intermediate is then subjected to further reactions to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-((6-Chloropyridin-3-yl)methyl)piperazine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify certain functional groups.
Substitution: The chloropyridinyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Applications De Recherche Scientifique
4-((6-Chloropyridin-3-yl)methyl)piperazine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-((6-Chloropyridin-3-yl)methyl)piperazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((6-Chloropyridin-3-yl)methyl)piperazine-1-carboxylic acid
- 4-((6-Chloropyridin-3-yl)methyl)piperazine-2-carboxamide
- 4-((6-Chloropyridin-3-yl)methyl)piperazine-1-carboxamide
Uniqueness
4-((6-Chloropyridin-3-yl)methyl)piperazine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both a chloropyridinyl group and a carboxylic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H14ClN3O2 |
|---|---|
Poids moléculaire |
255.70 g/mol |
Nom IUPAC |
4-[(6-chloropyridin-3-yl)methyl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C11H14ClN3O2/c12-10-2-1-8(5-14-10)6-15-4-3-13-9(7-15)11(16)17/h1-2,5,9,13H,3-4,6-7H2,(H,16,17) |
Clé InChI |
KBUZLLATPGQZKW-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC(N1)C(=O)O)CC2=CN=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(3-Methylphenoxy)methyl]aniline](/img/structure/B13969341.png)


![6-(Phenylthio)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13969364.png)

![2-[(2-Chloro-4-pyrimidinyl)amino]-n-methylbenzamide](/img/structure/B13969375.png)
![2-(8-Acetyl-2,8-diazaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13969382.png)





